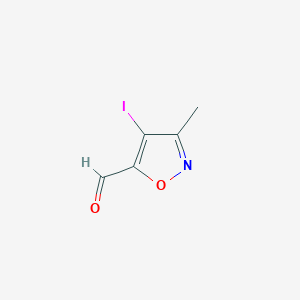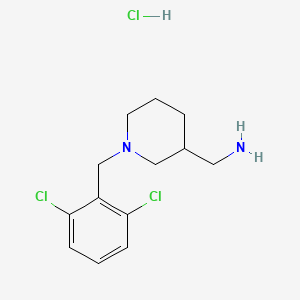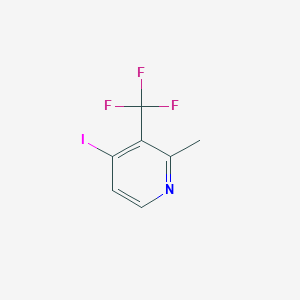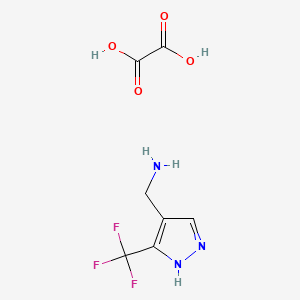
(3-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine oxalate is a chemical compound that features a trifluoromethyl group attached to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine oxalate typically involves the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group. One common method involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with hydrazine hydrate to form the pyrazole ring. The resulting compound is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group. Finally, the compound is treated with oxalic acid to form the oxalate salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
(3-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
(3-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine oxalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (3-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine oxalate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
(4-Trifluoromethyl-pyridin-3-yl)-methylamine oxalate: Similar structure but with a pyridine ring instead of a pyrazole ring.
3-(Trifluoromethyl)benzylamine: Similar trifluoromethyl group but attached to a benzylamine structure.
Uniqueness
(3-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine oxalate is unique due to its specific combination of a trifluoromethyl group and a pyrazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in scientific research and industry .
Propiedades
Fórmula molecular |
C7H8F3N3O4 |
|---|---|
Peso molecular |
255.15 g/mol |
Nombre IUPAC |
oxalic acid;[5-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine |
InChI |
InChI=1S/C5H6F3N3.C2H2O4/c6-5(7,8)4-3(1-9)2-10-11-4;3-1(4)2(5)6/h2H,1,9H2,(H,10,11);(H,3,4)(H,5,6) |
Clave InChI |
ARSNFBADOBETOU-UHFFFAOYSA-N |
SMILES canónico |
C1=NNC(=C1CN)C(F)(F)F.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![benzyl 3-[(2S)-azetidin-2-yl]piperidine-1-carboxylate](/img/structure/B11787581.png)
![(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxy)cyclopropyl)methanol](/img/structure/B11787587.png)
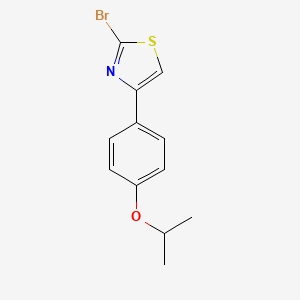
![7-(Piperazin-1-yl)-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11787600.png)
![2-(Hydroxymethyl)benzo[d]thiazol-6-ol](/img/structure/B11787608.png)
![tert-Butyl 2-(piperazin-1-yl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11787614.png)

![DI-Tert-butyl 8-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate](/img/structure/B11787627.png)
![5-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B11787628.png)
